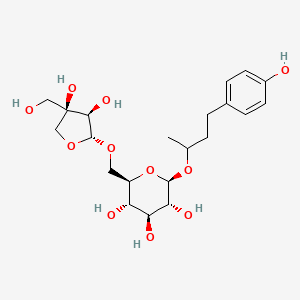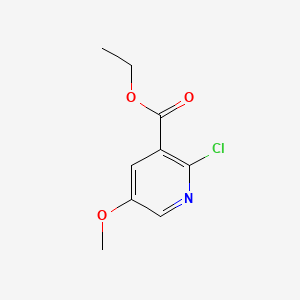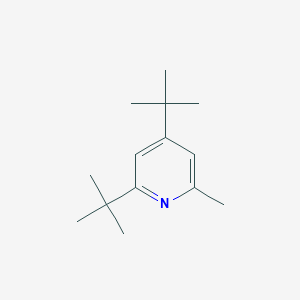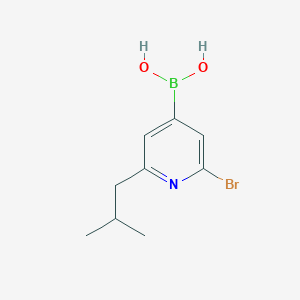
Apiosylrhododendrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apiosylrhododendrin is an organic compound that has garnered interest in the field of life sciences. It is a glycoside derivative of rhododendrol, specifically derived from Betula pendula.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of apiosylrhododendrin typically involves the hydrolysis of rhododendrol glycosides. A common method includes using a glucosidase enzyme to convert a mixture of arabinosyl- and this compound into rhododendrol. This process is often carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve biocatalytic processes. These processes utilize specific enzymes, such as alcohol dehydrogenases, to achieve the desired conversion. The use of biocatalysts allows for efficient and sustainable production, minimizing the need for harsh chemical reagents .
Chemical Reactions Analysis
Types of Reactions: Apiosylrhododendrin undergoes several types of chemical reactions, including:
Oxidation: Conversion of rhododendrol to raspberry ketone using alcohol dehydrogenases.
Hydrolysis: Breakdown of glycosidic bonds to release rhododendrol.
Common Reagents and Conditions:
Glucosidase Enzyme: Used for hydrolysis reactions.
Alcohol Dehydrogenases: Employed in oxidation reactions to convert rhododendrol to raspberry ketone.
Major Products:
Rhododendrol: A key intermediate in the synthesis of raspberry ketone.
Raspberry Ketone: A valuable compound in the food and cosmetic industries.
Scientific Research Applications
Apiosylrhododendrin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Mechanism of Action
The mechanism of action of apiosylrhododendrin involves its conversion to rhododendrol and subsequently to raspberry ketone. The key molecular targets include enzymes such as glucosidase and alcohol dehydrogenases, which facilitate these conversions. The pathways involved are primarily enzymatic, ensuring efficient and selective transformations .
Comparison with Similar Compounds
Arabinosylrhododendrin: Another glycoside derivative of rhododendrol.
Rhododendrol: The aglycone form of apiosylrhododendrin.
Raspberry Ketone: The final product of the biocatalytic conversion of rhododendrol.
Uniqueness: this compound is unique due to its specific glycosidic linkage and its role as a precursor in the biocatalytic production of raspberry ketone. Its efficient conversion using biocatalysts highlights its potential for sustainable and eco-friendly industrial applications .
Properties
Molecular Formula |
C21H32O11 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H32O11/c1-11(2-3-12-4-6-13(23)7-5-12)31-19-17(26)16(25)15(24)14(32-19)8-29-20-18(27)21(28,9-22)10-30-20/h4-7,11,14-20,22-28H,2-3,8-10H2,1H3/t11?,14-,15-,16+,17-,18+,19-,20-,21-/m1/s1 |
InChI Key |
QJVVGCSWIOLQDG-GESFCUFHSA-N |
Isomeric SMILES |
CC(CCC1=CC=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)

![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)


![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)

![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)


![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)


